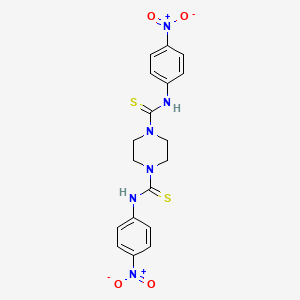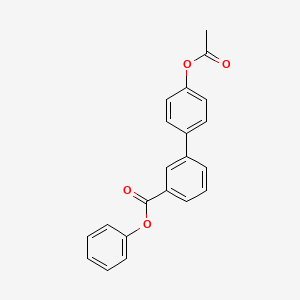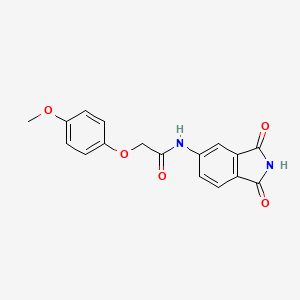![molecular formula C17H18N2O4 B5769878 4,4'-(2,4,8,10-tetraoxaspiro[5.5]undecane-3,9-diyl)dipyridine](/img/structure/B5769878.png)
4,4'-(2,4,8,10-tetraoxaspiro[5.5]undecane-3,9-diyl)dipyridine
Descripción general
Descripción
4,4'-(2,4,8,10-tetraoxaspiro[5.5]undecane-3,9-diyl)dipyridine is a useful research compound. Its molecular formula is C17H18N2O4 and its molecular weight is 314.34 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 314.12665706 g/mol and the complexity rating of the compound is 327. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Chiral Separation and Configuration Determination
The compound has garnered interest for its potential applications in the pharmaceutical industry, including roles as active pharmaceutical ingredients, catalysts for synthesizing active enantiomers, and surface modifiers on silica particles to resolve enantiomers. A study has developed a method to resolve enantiomers of related spiro compounds, highlighting the importance of such compounds in chiral separation processes (Liang et al., 2008).
Non-Linear Optical Properties and DFT Studies
Research into the non-linear optical properties of novel metallophthalocyanines bridged with this compound has shown promising results. These compounds, synthesized from diphthalonitrile and metal salts, exhibit high non-linear absorption coefficients and are considered excellent candidates for optical limiting applications. Density functional theory (DFT) was used to compare experimental results, revealing that the copperphthalocyanine variant, in particular, has superior non-linear optical properties (Alizadeh et al., 2020).
Polymerization and Biomaterial Applications
The compound has been utilized in the radical emulsion copolymerization process with 2-hydroxyethyl methacrylate, serving as a crosslinking agent comonomer. This process is significant in the development of biomaterials due to the characteristics of the resulting copolymer, such as its degradation in acidic mediums, making it suitable for drug delivery system applications (Nita et al., 2011).
Template Synthesis and Structural Analysis
The compound has been part of the template synthesis of macrocycles ranging from monomers to tetramers, which involved structural analysis using high field NMR investigations and mass spectrometry studies. The involvement of 2,4,8,10-tetraoxaspiro[5.5]undecane units in these macrocycles underscores its importance in the structural formation of complex molecular systems (Balog et al., 2004).
Propiedades
IUPAC Name |
4-(3-pyridin-4-yl-2,4,8,10-tetraoxaspiro[5.5]undecan-9-yl)pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4/c1-5-18-6-2-13(1)15-20-9-17(10-21-15)11-22-16(23-12-17)14-3-7-19-8-4-14/h1-8,15-16H,9-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SURFINHEROXMMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(COC(O1)C3=CC=NC=C3)COC(OC2)C4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl 2-[(4-ethoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5769800.png)
![2-chloro-N-{[(4-hydroxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5769806.png)
![3-(4-chlorophenyl)-N-[3-(methylthio)phenyl]acrylamide](/img/structure/B5769821.png)


![N-[3-(acetylamino)phenyl]-2-(2-isopropyl-5-methylphenoxy)acetamide](/img/structure/B5769854.png)
![3-(methoxymethyl)-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B5769857.png)

![3-({2-[(4-methylphenyl)sulfonyl]ethyl}thio)benzoic acid](/img/structure/B5769863.png)
![N-[4-(diethylamino)phenyl]-N'-(2-phenylethyl)thiourea](/img/structure/B5769867.png)
![2-butyl-3-[(4-methoxybenzylidene)amino]-9-(methoxymethyl)-7-methylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B5769869.png)
![N'-[(4-methoxy-3-nitrobenzoyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5769881.png)

